Benzhydryl Moiety Confers 5–12 Fold Potency Advantage Over CP-190,325 Analog
UK-78282 hydrochloride demonstrates significantly greater potency against the Kv1.3 channel compared to its close structural analog, CP-190,325. The only structural difference is the replacement of the benzhydryl moiety in UK-78282 with a benzyl group in CP-190,325 [1]. This modification results in a 5- to 12-fold reduction in blocking potency for CP-190,325 across multiple assay platforms [1].
| Evidence Dimension | Kv1.3 channel blocking potency |
|---|---|
| Target Compound Data | IC50 ≈ 200 nM (UK-78282) |
| Comparator Or Baseline | CP-190,325 (IC50 not explicitly stated, but 5–12 fold less potent) |
| Quantified Difference | UK-78282 is 5- to 12-fold more potent than CP-190,325 |
| Conditions | Human peripheral blood T lymphoblasts; 86Rb efflux assay; whole-cell patch clamp; 125I-ChTX binding |
Why This Matters
For researchers requiring potent Kv1.3 blockade at nanomolar concentrations, UK-78282 provides a substantial potency advantage over its closest analog, reducing the required concentration and minimizing potential off-target effects.
- [1] Hanson DC, Nguyen A, Mather RJ, et al. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation. Br J Pharmacol. 1999;126(8):1707-1716. View Source
